
Boc-hyp-obzl
Overview
Description
Boc-hyp-obzl (N-Boc-trans-4-hydroxy-L-proline benzyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the amine and a benzyl (Bzl) ester protecting the carboxylic acid. The compound is stereochemically defined as (2S,4R)-configured, critical for its role in constructing conformationally constrained peptides .
Preparation Methods
Starting Materials and Reagents
Core Starting Material: trans-4-Hydroxy-L-Proline
trans-4-Hydroxy-L-proline serves as the foundational building block for Boc-Hyp-OBzl. This imino acid is commercially available in high enantiomeric purity (>98%), ensuring stereochemical fidelity in the final product . Its hydroxyl group at the 4-position of the pyrrolidine ring necessitates selective protection to avoid side reactions during synthesis.
Key Reagents
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Di-tert-butyl dicarbonate (Boc anhydride) : Employed for amino group protection under mild basic conditions .
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Benzyl alcohol : Reacts with the carboxyl group to form the benzyl ester .
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Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification .
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Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates ester bond formation .
Step-by-Step Synthesis Protocol
Step 1: Amino Group Protection (Boc Protection)
The amino group of trans-4-hydroxy-L-proline is protected using Boc anhydride in a biphasic solvent system:
Reaction Conditions
Parameter | Detail |
---|---|
Solvent | 1,4-Dioxane/Water (1:1 v/v) |
Base | 10% Sodium hydroxide (NaOH) |
Temperature | 0–5°C (ice bath) |
Reaction Time | 4–6 hours |
Yield | 85–90% |
The Boc group is introduced under alkaline conditions to deprotonate the amino group, enabling nucleophilic attack on Boc anhydride. The product, Boc-trans-4-hydroxy-L-proline, is isolated via acidification (pH 2–3) and extracted into ethyl acetate .
Step 2: Carboxyl Group Esterification
The Boc-protected intermediate undergoes esterification with benzyl alcohol:
Reaction Conditions
Parameter | Detail |
---|---|
Solvent | Dichloromethane (DCM) |
Coupling Agent | DCC (1.2 equivalents) |
Catalyst | DMAP (0.1 equivalents) |
Temperature | Room temperature (25°C) |
Reaction Time | 12–16 hours |
Yield | 75–80% |
The carboxyl group reacts with benzyl alcohol via a DCC-mediated activation, forming a stable benzyl ester. Post-reaction, dicyclohexylurea (DCU) byproduct is removed by filtration, and the product is purified via silica gel chromatography .
Industrial-Scale Production
Scalability Challenges and Solutions
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
Aspect | Laboratory Method | Industrial Method |
---|---|---|
Reactor Volume | 0.1–1 L | 500–1000 L |
Purification | Column Chromatography | Crystallization |
Solvent Recovery | Limited | Distillation (90% recovery) |
Throughput | 10–50 g/batch | 5–10 kg/batch |
Crystallization replaces chromatography for bulk purification, using hexane/ethyl acetate mixtures to isolate this compound as a white crystalline solid .
Process Optimization
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Temperature Control : Jacketed reactors maintain 0–5°C during Boc protection to minimize side reactions.
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Catalyst Recycling : DMAP is recovered via aqueous extraction, reducing costs .
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Quality Control : HPLC analysis ensures ≥97% purity, with residual solvents monitored via GC-MS .
Purification and Characterization
Purification Techniques
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Crystallization : Preferred in industrial settings; yields 70–75% pure product.
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Chromatography : Reserved for high-purity batches (>99%); uses silica gel with ethyl acetate/hexane (3:7) .
Analytical Data
Technique | Result |
---|---|
Melting Point | 119–125°C |
[α]D²⁵ | +70° (c = 0.617 g/mL in methanol) |
¹H NMR | δ 1.42 (s, 9H, Boc), 4.58 (d, 2H, CH₂Ph) |
IR | 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc) |
These data confirm successful protection and esterification .
Chemical Reactions Analysis
Types of Reactions
Boc-hyp-obzl undergoes various chemical reactions, including:
Hydrolysis: The Boc and benzyl ester protecting groups can be removed under acidic or basic conditions, respectively.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification and etherification.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid for Boc removal; sodium hydroxide for benzyl ester removal.
Substitution: Alcohols and acids for esterification; alkyl halides for etherification.
Oxidation and Reduction: Oxidizing agents like potassium permanganate; reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Trans-4-hydroxy-L-proline.
Substitution: Various esters and ethers of trans-4-hydroxy-L-proline.
Oxidation and Reduction: Carbonyl and methylene derivatives of trans-4-hydroxy-L-proline.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Boc-hyp-obzl is known for its structural similarity to collagen, primarily targeting the proline and hydroxyproline residues within collagen structures. The compound integrates into the collagen triple helix, enhancing the stability and integrity of collagen fibers through hydrogen bonding. This interaction plays a crucial role in several biochemical pathways related to tissue repair and remodeling, influencing mechanical strength and resilience in connective tissues.
Scientific Research Applications
This compound has diverse applications across several research domains:
- Peptide Synthesis : It serves as a building block in the synthesis of peptides and proteins, facilitating the construction of complex peptide chains.
- Collagen Studies : The compound is extensively studied for its role in collagen structure and function, making it valuable in understanding collagen-related diseases and conditions.
- Drug Development : this compound is utilized in designing peptide-based drugs and prodrugs, aiding the development of therapeutics that target specific biological pathways.
- Biomaterials : Its potential in developing biomaterials for tissue engineering scaffolds is being explored due to its compatibility with biological systems.
Collagen Stabilization
A study focused on the stabilization of collagen-model triple-helical peptides demonstrated that this compound could enhance the mechanical properties of collagen-like structures. The incorporation of this compound resulted in increased tensile strength and improved cell adhesion properties, which are vital for tissue engineering applications .
Peptide Synthesis Techniques
Research involving this compound highlighted its effectiveness in synthesizing various peptide sequences. For instance, the coupling of this compound with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) resulted in high-yield synthesis of specific peptides used for biological assays .
Drug Development Insights
In drug development contexts, this compound has been investigated as a prodrug candidate. Its ability to release active hydroxyproline derivatives upon metabolism has shown promise in targeting specific pathways involved in fibrosis and wound healing .
Comparative Analysis Table
Application Area | Description | Key Findings |
---|---|---|
Peptide Synthesis | Building block for peptide chains | High yield synthesis with various amino acids |
Collagen Studies | Role in stabilizing collagen structures | Enhanced mechanical properties observed |
Drug Development | Prodrug candidate for targeted therapies | Effective release of active derivatives |
Biomaterials | Development of scaffolds for tissue engineering | Compatibility with biological systems established |
Mechanism of Action
The mechanism of action of Boc-hyp-obzl primarily involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl ester protecting groups prevent unwanted side reactions during peptide bond formation. Upon completion of the synthesis, these protecting groups can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₇H₂₃NO₅
- Molecular Weight : 321.37 g/mol
- CAS Number : 89813-47-8 (free base) or 54631-81-1 (dicyclohexylammonium salt) .
- Physical State : White to off-white powder.
- Storage : Stable under dry conditions at 2–8°C .
- Optical Activity: [α]²⁰/D = +40 ± 2° (c = 2% in ethanol), reflecting its chiral purity .
Boc-hyp-obzl is essential for introducing hydroxyproline residues into peptides, enabling the study of collagen-like structures and bioactive peptides .
Below is a systematic comparison of this compound with structurally related Boc-protected benzyl ester derivatives, focusing on physicochemical properties, applications, and performance in peptide synthesis.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Structural Differences :
- This compound contains a rigid hydroxyproline ring, enabling conformational control in peptides, unlike linear residues in Boc-Asp(OBzl)-OH or Boc-Phe-OBzl .
- H-Ala-Obzl·HCl lacks Boc protection, making it more reactive but less stable during stepwise synthesis .
Boc-Asp(OBzl)-OH requires strict低温 storage to maintain stability, unlike this compound, which is stable at 2–8°C .
Synthetic Utility :
- This compound is preferred for collagen-mimetic peptides due to hydroxyproline’s role in triple-helix stabilization .
- Boc-Phe-OBzl is used in hydrophobic peptide segments but lacks the stereochemical complexity of hydroxyproline .
Pharmacokinetics (H-Ala-Obzl·HCl) :
- Demonstrates high gastrointestinal absorption and blood-brain barrier penetration, unlike this compound, which is typically used in vitro .
Research Implications
- This compound is irreplaceable in collagen research but less versatile than Boc-Asp(OBzl)-OH for acidic residue incorporation.
Biological Activity
Boc-Hyp-OBzl (Boc-hydroxyproline benzyl ester) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and immunological responses. This article explores its biological activity, focusing on its synthesis, structural properties, and implications in various biological systems.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the hydroxyproline residue, which enhances its stability and solubility. The synthesis of this compound typically involves the protection of hydroxyproline followed by esterification with benzyl alcohol. This compound can be further modified to create analogs with altered biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis and its influence on immune responses. Below are key findings from various studies regarding its biological effects:
- Peptide Synthesis : this compound is often used in the synthesis of peptides that mimic natural bioactive compounds. Its incorporation into peptides can enhance stability and bioactivity, making it a valuable tool in drug design .
- Immunological Effects : Research indicates that compounds containing hydroxyproline residues can modulate immune responses. For instance, studies have shown that hydroxyproline derivatives can enhance the expression of PD-L1, an important immune checkpoint protein, in various cell lines when stimulated with interferon-gamma (IFN-γ) . This suggests that this compound may play a role in immunomodulation.
- Antibody-Drug Conjugates (ADCs) : this compound has been identified as a non-cleavable linker in the development of ADCs. These conjugates utilize antibodies to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy . The incorporation of this compound into ADCs has been shown to improve their stability and effectiveness.
Case Study 1: PD-L1 Expression Modulation
A study examined the effects of hydroxyproline derivatives on PD-L1 expression in THP-1 cells treated with IFN-γ. The results indicated that treatment with hydroxyproline significantly increased PD-L1 levels, suggesting potential applications in cancer immunotherapy .
Case Study 2: Peptide Analog Development
Researchers synthesized a series of MCLV3 analogs incorporating this compound to evaluate their root growth inhibition activity in plants. The findings revealed that modifications to proline residues did not significantly affect bioactivity, indicating that this compound could be used to create hydrophobic analogs with retained biological function .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the key considerations for designing reproducible synthesis protocols for Boc-Hyp-OBzl?
- Methodological Answer :
- Step 1 : Start with a literature review to identify established protocols for protecting hydroxyproline (Hyp) with tert-butoxycarbonyl (Boc) and benzyl (OBzl) groups. Cross-reference solvent systems (e.g., DMF, THF) and coupling reagents (e.g., DCC, HOBt) .
- Step 2 : Optimize reaction conditions (temperature, stoichiometry) using controlled experiments. For example, monitor benzylation efficiency via TLC or HPLC to prevent over-substitution .
- Step 3 : Validate purity through -NMR and mass spectrometry, ensuring absence of side products like deprotected intermediates or diastereomers .
Q. Which analytical techniques are essential for characterizing this compound, and how should they be prioritized?
- Methodological Answer :
- Primary Tools : - and -NMR to confirm benzyl group attachment and Boc protection integrity. Compare chemical shifts with literature values for Hyp derivatives .
- Secondary Validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation. Pair with IR spectroscopy to detect carbonyl stretches from the Boc group (e.g., ~1700 cm) .
- Troubleshooting : If spectra show contradictions (e.g., unexpected splitting in NMR), re-examine reaction conditions for racemization or solvent impurities .
Q. How can researchers address solubility challenges of this compound in common organic solvents?
- Methodological Answer :
- Approach : Test graded solvent mixtures (e.g., DCM:MeOH, 9:1) to balance polarity. If precipitation occurs during synthesis, consider additives like TFA for temporary protonation of the Hyp backbone .
- Documentation : Record solubility profiles systematically using a table (e.g., solvent, concentration, temperature) to guide future experimental designs .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during this compound characterization?
- Methodological Answer :
- Step 1 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables. For example, inconsistent -NMR peaks may stem from dynamic stereochemistry—conduct variable-temperature NMR to assess conformational flexibility .
- Step 2 : Use 2D-NMR techniques (e.g., COSY, NOESY) to differentiate between structural isomers and aggregation artifacts .
- Step 3 : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable, though this may require advanced collaboration .
Q. What strategies optimize this compound stability in long-term biochemical assays?
- Methodological Answer :
- Strategy 1 : Conduct accelerated stability studies under varying pH (4–9) and temperature (4–37°C). Monitor degradation via HPLC-MS to identify labile sites (e.g., benzyl ester hydrolysis) .
- Strategy 2 : Formulate with stabilizers (e.g., cryoprotectants for lyophilization) and document storage conditions in a reproducibility checklist .
Q. How can this compound be integrated into peptide-based drug delivery systems without compromising bioavailability?
- Methodological Answer :
- Design Framework : Use the P-E/I-C-O framework:
- Population : Target cell lines (e.g., Caco-2 for intestinal permeability).
- Exposure : Compare this compound-conjugated peptides vs. unprotected analogs.
- Comparison : Assess permeability via Franz diffusion cells or in vitro BBB models.
- Outcome : Quantify bioavailability improvements using LC-MS/MS pharmacokinetic profiling .
- Interdisciplinary Collaboration : Partner with pharmacologists to validate in vivo efficacy, ensuring alignment with ethical guidelines for animal/human studies .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Approach : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across cell lines .
- Data Management : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata tags for easy retrieval .
Q. Avoiding Common Pitfalls
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.